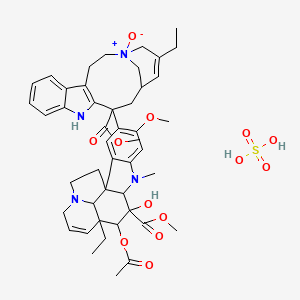
2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ヒドロキシメチル)-1-(2-フェニルメトキシエチル)ピペリジン-3,4,5-トリオールは、ヒドロキシメチル基とフェニルメトキシエチル基が置換されたピペリジン環を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
2-(ヒドロキシメチル)-1-(2-フェニルメトキシエチル)ピペリジン-3,4,5-トリオールの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下のようなものがあります。
ピペリジン環の形成: 適切な前駆体から出発し、環化反応によってピペリジン環を形成できます。
ヒドロキシメチル基の導入: これは、ホルムアルデヒドと適切な塩基を用いたヒドロキシメチル化反応によって達成できます。
フェニルメトキシエチル基の結合: この段階では、フェニルメタノールと適切なアルキル化剤を用いたエーテル化反応が用いられる可能性があります。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するため、上記の合成経路の最適化が必要となる可能性があります。これには、触媒の使用、反応条件の制御、クロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde and a suitable base.
Attachment of Phenylmethoxyethyl Group: This step might involve etherification reactions using phenylmethanol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
反応の種類
2-(ヒドロキシメチル)-1-(2-フェニルメトキシエチル)ピペリジン-3,4,5-トリオールは、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシメチル基は酸化されてアルデヒドまたはカルボン酸を形成できます。
還元: 還元反応により、フェニルメトキシエチル基をより単純なアルキル鎖に還元するなど、官能基が変化する可能性があります。
置換: この化合物は、特にヒドロキシメチル位置またはフェニルメトキシエチル位置で、求核置換反応または求電子置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がよく用いられます。
置換: ハロアルカンやスルホン酸塩などの試薬を置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。たとえば、ヒドロキシメチル基の酸化により、カルボン酸誘導体が生成される可能性があります。
科学研究における用途
化学: 有機合成の中間体として、より複雑な分子を作成するために使用できます。
生物学: 生物活性化合物の構成要素として役立ちます。
工業: 特殊化学品や材料の合成に使用されます。
科学的研究の応用
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a building block for biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
2-(ヒドロキシメチル)-1-(2-フェニルメトキシエチル)ピペリジン-3,4,5-トリオールの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に結合し、結合相互作用を通じてその活性を調節する可能性があります。関与する経路には、シグナル伝達や代謝プロセスが含まれる可能性があります。
類似の化合物との比較
類似の化合物
ピペリジン誘導体: ピペリジン-3,4,5-トリオールや 1-(2-フェニルメトキシエチル)ピペリジンなどの化合物。
ヒドロキシメチル置換化合物: ヒドロキシメチルピペリジン誘導体など。
フェニルメトキシエチル置換化合物: 他のフェニルメトキシエチル置換アミンなど。
独自性
2-(ヒドロキシメチル)-1-(2-フェニルメトキシエチル)ピペリジン-3,4,5-トリオールは、その特定の置換パターンにより、他の類似の化合物とは異なる化学的および生物学的特性を示す可能性があり、独自性があります。
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-3,4,5-triol or 1-(2-phenylmethoxyethyl)piperidine.
Hydroxymethyl Substituted Compounds: Such as hydroxymethylpiperidine derivatives.
Phenylmethoxyethyl Substituted Compounds: Including other phenylmethoxyethyl substituted amines.
Uniqueness
2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C15H23NO5 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
2-(hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H23NO5/c17-9-12-14(19)15(20)13(18)8-16(12)6-7-21-10-11-4-2-1-3-5-11/h1-5,12-15,17-20H,6-10H2 |
InChIキー |
IKHOHXBNNLDFIX-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(N1CCOCC2=CC=CC=C2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/structure/B12292231.png)
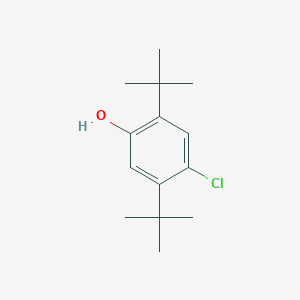
![5-Oxaspiro[3.5]nonan-7-amine](/img/structure/B12292239.png)

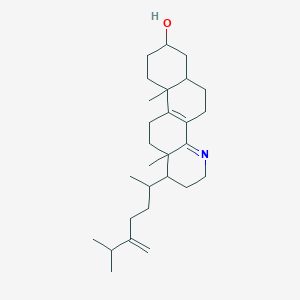
![2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one](/img/structure/B12292258.png)
![1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-](/img/structure/B12292262.png)
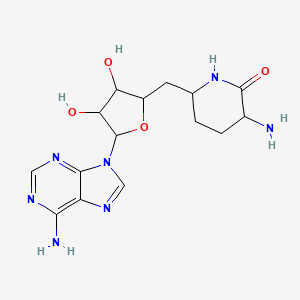
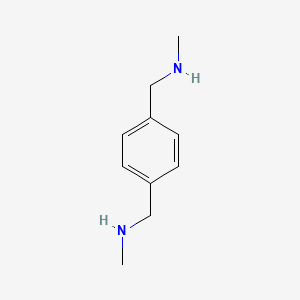
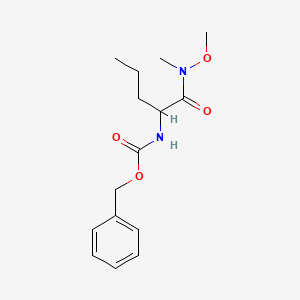
![N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide](/img/structure/B12292306.png)

![3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)
